4-Chloro-3-cyanomethoxyaniline
Description
These compounds belong to the substituted aniline family, characterized by an amino group (-NH₂) attached to a benzene ring with halogen and alkoxy substituents.
Properties
Molecular Formula |
C8H7ClN2O |
|---|---|
Molecular Weight |
182.61 g/mol |
IUPAC Name |
2-(5-amino-2-chlorophenoxy)acetonitrile |
InChI |
InChI=1S/C8H7ClN2O/c9-7-2-1-6(11)5-8(7)12-4-3-10/h1-2,5H,4,11H2 |
InChI Key |
WDWZKDSIKMGTOR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1N)OCC#N)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key parameters of substituted anilines derived from the evidence:
Key Observations :
- Electron Effects : The methoxy group (-OCH₃) is electron-donating, enhancing ring electrophilicity, whereas trifluoromethoxy (-OCF₃) is strongly electron-withdrawing, reducing reactivity in electrophilic substitutions .
- Steric and Solubility Impact: The trifluoromethoxy group increases hydrophobicity and thermal stability compared to methoxy, making it favorable for agrochemical applications .
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